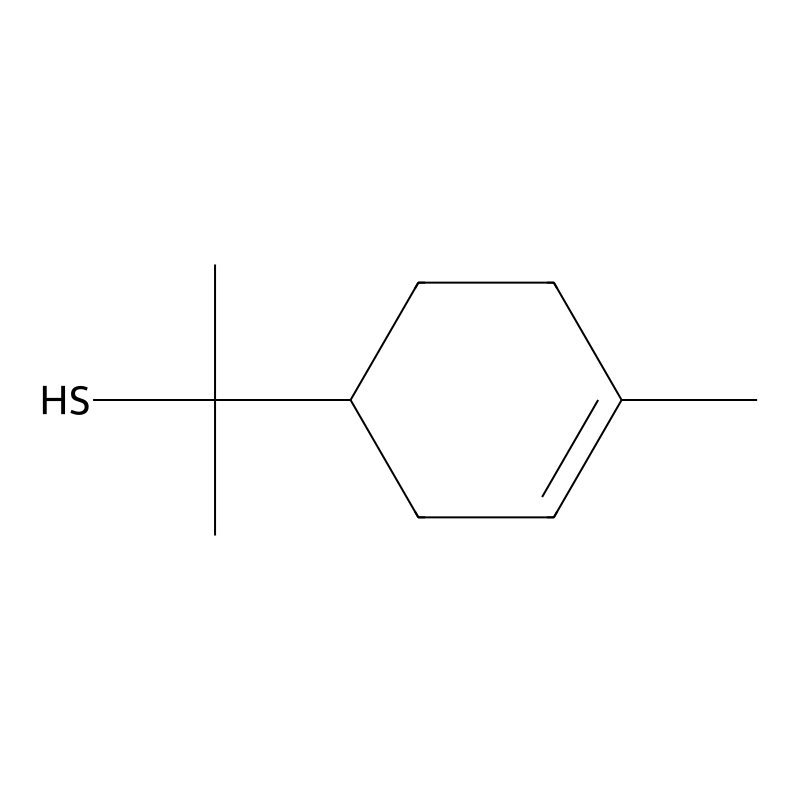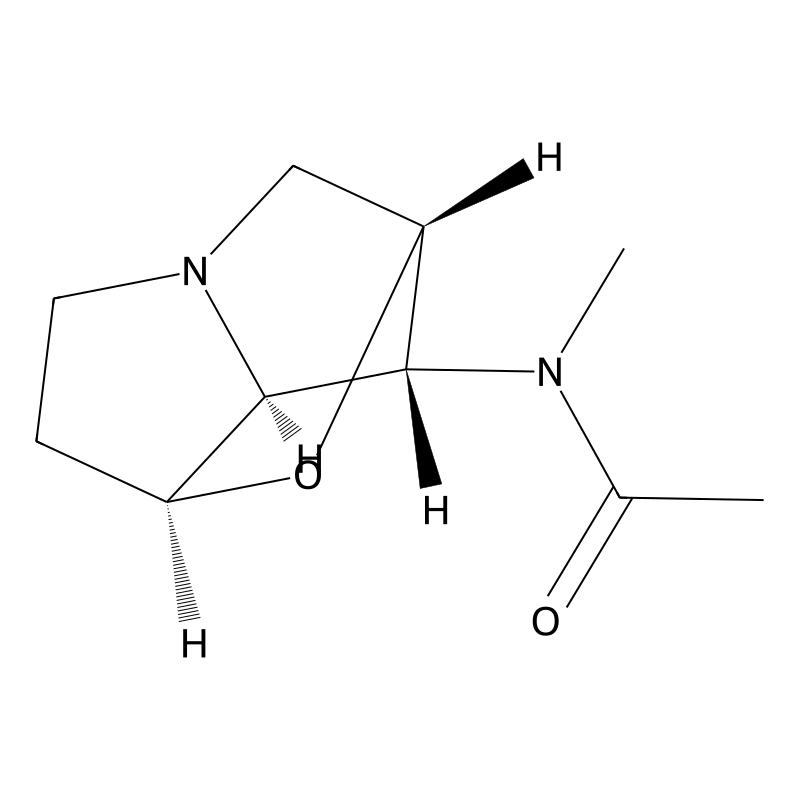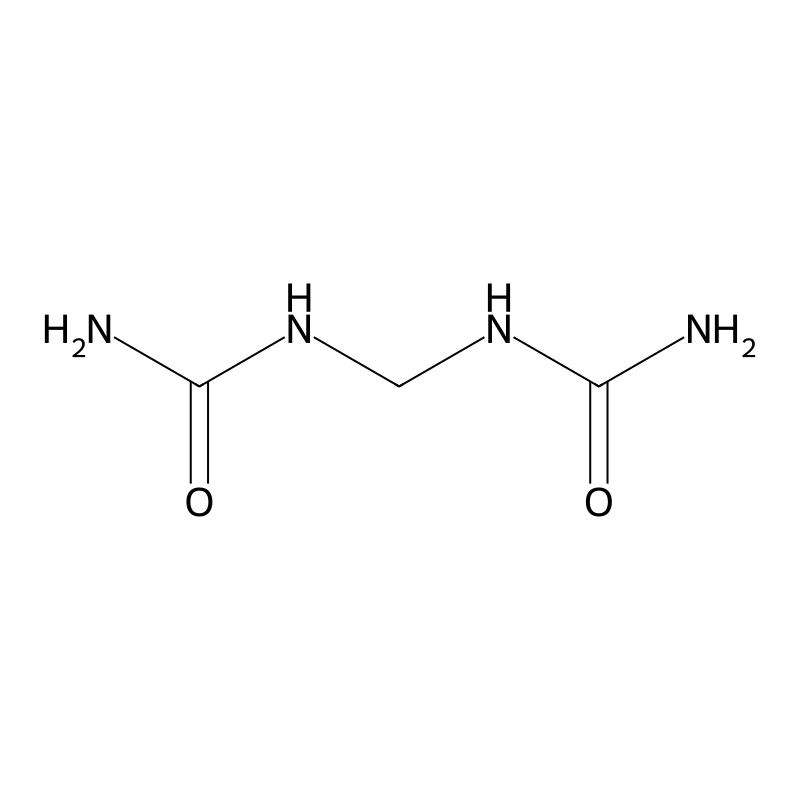1-p-Menthene-8-thiol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Flavor and Aroma Research:
- Identification and Quantification: 1-p-Menthene-8-thiol is a key contributor to the characteristic grapefruit aroma and flavor. Researchers use it as a reference standard to identify and quantify its presence in various food products and beverages, including grapefruit juice, citrus fruits, and other fruit blends. [Source: National Institute of Standards and Technology (NIST) - ]
- Flavor Chemistry: Scientists use 1-p-Menthene-8-thiol to study the olfactory properties and flavor perception of grapefruit and other citrus fruits. This helps understand the interaction between aroma molecules and taste receptors, ultimately contributing to the development of new flavoring agents and food products. [Source: The Good Scents Company - ]
Food Science and Technology:
- Food Spoilage Detection: 1-p-Menthene-8-thiol is a volatile compound released during the spoilage of citrus fruits. Researchers investigate its presence as a potential marker for detecting spoilage and ensuring food safety. [Source: Journal of Agricultural and Food Chemistry - ]
- Food Packaging Development: Due to its strong odor, 1-p-Menthene-8-thiol is used as a test compound to evaluate the permeability and barrier properties of food packaging materials. This helps ensure food quality and shelf life by preventing unwanted aroma transfer and spoilage. [Source: Journal of Food Engineering - ]
Other Research Applications:
1-p-Menthene-8-thiol, commonly referred to as grapefruit mercaptan, is a monoterpenoid compound characterized by its distinctive thiol functional group. This compound is primarily recognized for its role as a key odorant in grapefruit juice, contributing significantly to the fruit's characteristic aroma. Its extremely low odor threshold of approximately 0.000034 ng/L in air makes it one of the most potent odorants known, allowing it to be detected at incredibly low concentrations . The compound's structure can be described as a derivative of p-menthene, where a hydroxy group is replaced by a thiol group, resulting in unique sensory properties that distinguish it from other terpenes .
- Halogenation: The compound can be halogenated to form halogenated derivatives, which may exhibit altered sensory properties.
- Oxidation: Thiols can be oxidized to form disulfides or sulfoxides, potentially affecting their aroma and reactivity.
- Nucleophilic Substitution: The thiol group can participate in nucleophilic substitution reactions, making it versatile in synthetic organic chemistry.
These reactions are significant for both understanding the compound's behavior in natural systems and for its potential applications in flavor and fragrance industries.
The synthesis of 1-p-Menthene-8-thiol can be achieved through several methods:
- Alkaline Hydrolysis: This method involves the reaction of hydrogen sulfide with the corresponding alkene derived from p-menthene under alkaline conditions .
- Halogenation Reactions: Halogenating agents can react with p-menthene derivatives to introduce thiol groups through subsequent hydrolysis.
- Radical-Induced Cyclization: This approach utilizes radical conditions to facilitate the formation of thiol derivatives from suitable precursors .
These synthesis routes highlight the compound's versatility and the potential for generating various derivatives with distinct properties.
1-p-Menthene-8-thiol finds applications primarily in:
- Flavoring Agents: Due to its strong citrus aroma, it is utilized in food products to enhance flavor profiles.
- Fragrance Industry: Its unique scent makes it valuable in perfumery for creating fresh and fruity fragrances.
- Research: The compound serves as a model for studying structure-odor relationships in organic chemistry.
Interaction studies involving 1-p-Menthene-8-thiol focus on its sensory interactions with other compounds in complex mixtures. These studies reveal that while it retains its unique grapefruit-like aroma, interactions with other volatile compounds can alter its perceived scent profile. For instance, modifications in structural components lead to variations in odor thresholds and qualities among synthesized derivatives .
Several compounds share structural or functional similarities with 1-p-Menthene-8-thiol. These include:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Terpineol | Monoterpenoid | Hydroxy group instead of thiol; floral aroma |
| Nootkatone | Sesquiterpenoid | Citrus aroma; used as a flavoring agent |
| Limonene | Monoterpenoid | Citrus scent; commonly found in citrus fruits |
| Thioterpineol | Monoterpenoid | Similar structure but differs in sensory profile |
These compounds illustrate the diversity within terpenoids and their varying applications based on structural differences and sensory characteristics.
Discovery and Identification in Grapefruit
The identification of 1-p-menthene-8-thiol as the definitive aroma compound in grapefruit juice emerged from a targeted investigation into volatile sulfur compounds. Using gas chromatography-olfactometry (GC-O), Demole et al. isolated the compound from freshly pressed grapefruit juice, where it occurs at concentrations below 1 ppb. Its structure was confirmed via synthesis: a bicyclic monoterpene backbone with a tertiary thiol group at the C8 position (Fig. 1).
Structural Insights
- Molecular formula: C₁₀H₁₈S
- Key functional groups: Cyclohexene ring, exocyclic double bond, tertiary thiol (-SH) at C8
- Stereochemistry: Two enantiomers, (+)-(R) and (–)-(S), with distinct odor profiles
The compound’s presence in grapefruit was later corroborated by enantioselective GC-MS, which confirmed the (+)-(R) enantiomer as the dominant natural form.
Odor Threshold and Detection Sensitivity
1-p-Menthene-8-thiol holds the distinction of possessing one of the lowest odor thresholds ever recorded. In aqueous solution, the (+)-(R) enantiomer exhibits a threshold of 0.02 ng/L, while the (–)-(S) form is detectable at 0.08 ng/L. In air, the threshold plummets to 0.000034 ng/L, equivalent to detecting a single drop in 20 Olympic-sized swimming pools.
Comparative Odor Thresholds
| Compound | Odor Threshold (ng/L) | Medium | Source |
|---|---|---|---|
| (+)-(R)-1-p-menthene-8-thiol | 0.02 | Water | |
| (–)-(S)-1-p-menthene-8-thiol | 0.08 | Water | |
| Ethyl mercaptan | 0.001 | Air | |
| Vanillin | 200,000 | Water |
This extraordinary sensitivity arises from the compound’s molecular structure: the tertiary thiol group and conjugated double bond enhance binding to olfactory receptors, particularly OR1A1 and OR2W1, which are specialized for sulfur-containing volatiles.
Enantiomer-Specific Aromatic Contributions
The sensory impact of 1-p-menthene-8-thiol is profoundly influenced by its stereochemistry. While both enantiomers share a sulfury-citrus character, their odor profiles diverge markedly:
Enantiomer Comparison
The (+)-(R) enantiomer’s dominance in nature aligns with its role as the primary contributor to grapefruit’s appealing aroma. In contrast, the (–)-(S) form, though rarely present in significant quantities, can impart off-notes if synthetic racemic mixtures are used in flavor formulations.
Lawesson’s Reagent and Phosphorus Pentasulfide Systems
Lawesson’s reagent (LR) and phosphorus pentasulfide (P~2~S~5~) are pivotal in introducing sulfur functionalities into organic frameworks. LR, a bis(2,4,6-trimethoxyphenyl)dithiophosphinic anhydride, facilitates thionation reactions by transferring sulfur atoms to carbonyl groups or activating alcohols for thiolation. In the context of 1-p-menthene-8-thiol synthesis, LR has been employed to convert menthol derivatives into their thiol counterparts via intermediate thioamide or thioester formation [5]. A critical optimization involves using ethanol or ethylene glycol during workup to decompose the stoichiometric six-membered-ring byproduct (formed from LR), simplifying purification [5]. For instance, treating terpene alcohols with LR in toluene at 80°C for 2–4 hours yields thiolated products, though competing side reactions necessitate careful stoichiometric control [5].
Phosphorus pentasulfide offers an alternative route, particularly for converting thiocyanates to thiols. In refluxing toluene, P~2~S~5~ mediates the transformation of terpene-derived thiocyanates into 1-p-menthene-8-thiol through a hypothesized dithiocarbamate intermediate [6]. Comparative studies reveal toluene as the optimal solvent, achieving 85% yield within 1.5 hours, whereas tetrahydrofuran or dichloromethane result in lower efficiencies [6]. This method avoids harsh reductants, making it suitable for acid-sensitive substrates.
Table 1. Comparison of Thiolation Reagents for 1-p-Menthene-8-thiol Synthesis
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Advantage |
|---|---|---|---|---|---|
| Lawesson’s Reagent | Toluene | 80 | 2–4 | 70–75 | Mild conditions, scalable [5] |
| Phosphorus Pentasulfide | Toluene | 110 | 1.5 | 85 | No reductants, high efficiency [6] |
Catalytic Processes for Alcohol-to-Thiol Conversion
Catalytic methods have emerged as sustainable alternatives to stoichiometric thiolation. A notable approach involves cobalt(II) complexes, which hydrolyze thiolates to thiols under ambient conditions. For example, the binuclear dicobalt(II)-hydrosulfide complex [Co~2~(PhBIMP)(μ~2~-SH)(DMF)]~2+~ catalyzes the conversion of terpene-derived thiolates to 1-p-menthene-8-thiol in dimethylformamide at room temperature [3]. This system operates via a hydrolytic mechanism, where water displaces the thiolate ligand, regenerating the catalyst [3].
Another catalytic strategy leverages electrophilic thiylation of α-pinene using hydrogen sulfide (H~2~S) in the presence of aluminum bromide (AlBr~3~) [7]. The reaction proceeds through a pinene–menthane rearrangement, forming a carbocation intermediate that traps H~2~S to yield 1-p-menthene-8-thiol [7]. This method capitalizes on the inherent reactivity of terpene alkenes, though controlling regioselectivity remains challenging.
Optimization of Reaction Conditions and Purity
Reaction optimization focuses on solvent selection, temperature, and byproduct management. For LR-mediated syntheses, replacing traditional solvents like tetrahydrofuran with toluene reduces polarity mismatches between reactants and byproducts, enhancing isolation efficiency [5]. Ethylene glycol addition during workup further degrades phosphorous-containing residues, enabling chromatography-free purification [5].
In P~2~S~5~-based routes, maintaining anhydrous conditions is critical to prevent hydrolysis of the reagent. Excess P~2~S~5~ (1.2 equivalents) ensures complete conversion of thiocyanates, while post-reaction neutralization with sodium bicarbonate minimizes acidic byproducts [6].
Catalytic systems benefit from ligand design and solvent polarity tuning. The cobalt(II) catalyst achieves 90% conversion in dimethylformamide due to its high dielectric constant stabilizing charged intermediates [3]. However, transitioning to greener solvents like ethanol requires balancing reactivity and catalyst stability.
Table 2. Optimized Conditions for Key Synthetic Routes
| Parameter | Lawesson’s Reagent [5] | Phosphorus Pentasulfide [6] | Cobalt Catalysis [3] |
|---|---|---|---|
| Solvent | Toluene | Toluene | Dimethylformamide |
| Temperature (°C) | 80 | 110 | 25 |
| Reaction Time (h) | 2–4 | 1.5 | 12 |
| Key Additive | Ethylene glycol | None | Water |
| Purity (%) | ≥95 | ≥90 | ≥85 |
The presence and position of the double bond in 1-p-menthene-8-thiol represents a critical structural determinant for its exceptional olfactory properties. Comprehensive structure-odor activity studies have revealed that modifications to the unsaturated backbone dramatically affect both odor threshold and quality [1] [3].
Double Bond Hydrogenation Effects
Hydrogenation of the double bond in 1-p-menthene-8-thiol produces 1-p-menthan-8-thiol, which exhibits markedly diminished olfactory potency. The saturated analog demonstrates an odor threshold of 0.45 ng/L in air, representing a 13,235-fold increase compared to the parent compound's threshold of 0.000034 ng/L [1] . This dramatic loss of potency indicates that the unsaturated structure is essential for optimal interaction with olfactory receptors.
The hydrogenated derivative retains some citrus character but develops an earthy note absent in the parent compound [1]. This qualitative change suggests that the double bond influences not only the quantitative aspects of odor perception but also the specific receptor binding patterns that determine odor quality.
Mercapto Group Positioning
The position of the mercapto group within the menthene framework profoundly influences olfactory properties. Moving the thiol group from the side chain to ring positions consistently results in higher odor thresholds and altered odor qualities [1] [3].
2-Mercapto-p-menth-1-ene, where the thiol group is positioned at the 2-position of the cyclohexene ring, exhibits an odor threshold of 1.2 ng/L, representing a 35,294-fold increase from the parent compound [1]. The odor quality shifts dramatically from the characteristic grapefruit-like aroma to rubber-like and burnt notes [1].
3-Mercapto-p-menth-1-ene demonstrates even higher odor thresholds at 2.8 ng/L, with an 82,353-fold increase in threshold [1]. The odor quality becomes mushroom-like and soapy, further removed from the desirable citrus character of the parent compound [1].
Tertiary Thiol Characteristics
The tertiary nature of the thiol group in 1-p-menthene-8-thiol contributes significantly to its potency. Research on thiol reactivity indicates that tertiary thiols generally exhibit enhanced stability and specific binding characteristics compared to primary and secondary thiols [4] [5]. The tertiary thiol configuration in the side chain appears optimal for olfactory receptor interaction, as demonstrated by the consistent superiority of compounds with similar structural arrangements [1] [6].
Stereochemical Influence on Odor Quality and Intensity
The stereochemical aspects of 1-p-menthene-8-thiol reveal profound effects on olfactory perception, with enantiomeric differences demonstrating the chiral selectivity of olfactory receptors [7] [8] [9] [10].
Enantiomeric Discrimination
Gas chromatographic separation using chiral stationary phases has enabled the evaluation of individual enantiomers of 1-p-menthene-8-thiol [7] [9]. The (R)-(+)-enantiomer demonstrates significantly greater olfactory potency than its (S)-(-)-counterpart, with odor thresholds in water of 0.02 ng/mL and 0.08 ng/mL respectively [8] [9].
The (R)-(+)-enantiomer exhibits formative influence on the natural odor of grapefruit, closely resembling the characteristic aroma profile associated with grapefruit juice [7] [8] [9]. In contrast, the (S)-(-)-enantiomer produces weaker, non-specific odor impressions that lack the distinctive citrus character [7] [8] [9].
Molecular Flexibility and Chiral Recognition
The differential recognition of enantiomers correlates with molecular flexibility patterns observed in chiral odorants [11]. The six-membered ring structure of 1-p-menthene-8-thiol provides sufficient conformational flexibility to enable distinct receptor interactions for each enantiomer [11]. This flexibility appears crucial for the multipoint attachment theory of odor perception, where receptors utilize at least two binding points on the odorant molecule [11].
The position of the isopropenyl group at the chiral carbon, combined with the methyl group at the para-position of the cyclohexene ring, creates an optimal arrangement for chiral discrimination [11]. This structural pattern aligns with established principles governing enantiomeric odor differences in monoterpenoid compounds [11].
Stereochemical Stability
The stereochemical integrity of 1-p-menthene-8-thiol remains stable under typical analytical and storage conditions, enabling consistent evaluation of enantiomeric properties [7] [9]. The tertiary nature of the chiral center provides resistance to racemization, ensuring that stereochemical effects can be reliably studied and utilized in applications requiring specific enantiomeric forms [9].
Comparative Analysis of Saturated vs. Aromatic Derivatives
The comparison between saturated and aromatic derivatives of 1-p-menthene-8-thiol provides insights into the structural requirements for optimal olfactory properties and the influence of electronic effects on odor perception [1] [3] [12].
Saturated Derivative Characteristics
The saturated p-menthane framework, exemplified by 8-mercapto-p-menthan-3-one, demonstrates modified olfactory properties compared to the unsaturated parent compound [13] [14]. This saturated derivative, featuring a ketone functional group, exhibits an odor threshold of 0.12 ng/L, representing a 3,529-fold increase from 1-p-menthene-8-thiol [13].
The saturated derivative retains citrus and herbal characteristics but develops additional blackcurrant notes [13] [14]. This compound finds commercial application as a blackcurrant flavoring agent, indicating that while potency is reduced, the odor quality remains organoleptically valuable [13] [14].
Aromatic Derivative Properties
Aromatic derivatives of mercapto compounds demonstrate distinct structure-odor relationships compared to their aliphatic counterparts [15] [12]. Studies on aromatic thiols reveal that the presence of aromatic rings can significantly influence odor thresholds and qualities, with some aromatic derivatives achieving extremely low detection thresholds [15] [12].
The aromatic system provides electronic stabilization through π-electron delocalization, which can affect the nucleophilicity of the thiol group and subsequent receptor interactions [15] [12]. However, the specific electronic and steric requirements for optimal olfactory properties in aromatic systems differ from those in the menthene framework [15] [12].
Electronic and Steric Effects
The electronic environment surrounding the thiol group significantly influences odor properties. In saturated systems, the reduced electron density compared to unsaturated analogs affects the thiol's nucleophilicity and hydrogen bonding capabilities [3] [5]. This electronic difference contributes to the altered receptor binding patterns observed in saturated derivatives.
Steric effects play an equally important role in determining olfactory properties. The conformational flexibility of saturated systems differs from that of unsaturated compounds, influencing the spatial arrangement of odor-determining groups [3] [16]. These steric considerations help explain the consistent patterns observed in structure-odor relationships across different derivative classes.
Odor Quality Patterns
The comparison of odor qualities across derivative types reveals consistent patterns in structure-odor relationships. Saturated derivatives tend to retain some citrus character while developing additional herbal or fruity notes [13] [14]. Aromatic derivatives often exhibit more complex odor profiles with enhanced intensity but altered character compared to the parent compound [15] [12].
The preservation of tertiary thiol functionality across different frameworks appears crucial for maintaining low odor thresholds, even when absolute potency is reduced [1] [3] [16]. This observation supports the importance of the tertiary thiol group as a key structural element in determining olfactory properties.
| Derivative Type | Odor Threshold (ng/L) | Fold Increase | Primary Odor Quality | Structural Features |
|---|---|---|---|---|
| 1-p-Menthene-8-thiol | 0.000034 | 1× | Sulfurous, grapefruit | Unsaturated, tertiary thiol |
| Saturated (p-menthan-3-one) | 0.12 | 3,529× | Citrus, herbal, blackcurrant | Saturated, ketone group |
| Hydrogenated analog | 0.45 | 13,235× | Weaker citrus, earthy | Saturated backbone |
| Ring-substituted (position 2) | 1.2 | 35,294× | Rubber-like, burnt | Thiol in ring position |
| Ring-substituted (position 3) | 2.8 | 82,353× | Mushroom-like, soapy | Thiol in cyclohexene ring |
Physical Description
XLogP3
Density
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1480 of 1484 companies (only ~ 0.3% companies provided GHS information). For more detailed information, please visit ECHA C&L website
Other CAS
Wikipedia
Use Classification
Flavoring Agents -> JECFA Flavorings Index
General Manufacturing Information
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.







